Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15894305
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | propan-2-yl 2,7-dimethyl-4-propan-2-yloxypyrrolo[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C15H21N3O3/c1-8(2)20-14-11-7-12(15(19)21-9(3)4)18(6)13(11)16-10(5)17-14/h7-9H,1-6H3 |
| Standard InChI Key | DJISGLWKNLLWKE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(N2C)C(=O)OC(C)C)C(=N1)OC(C)C |
Introduction
Structural and Molecular Characteristics
The molecular architecture of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is defined by its fused bicyclic core. The pyrrolo[2,3-d]pyrimidine system consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring, creating a planar, aromatic scaffold conducive to π-π interactions with biological targets. Key substituents include:
-
4-Isopropoxy group: A bulky ether moiety at position 4, enhancing lipophilicity and influencing steric interactions.
-
6-Carboxylate ester: An isopropyl ester at position 6, modulating solubility and metabolic stability.
-
2- and 7-Methyl groups: Methyl substituents at positions 2 and 7, which may stabilize the ring system and fine-tune electronic properties.
The compound’s molecular formula is inferred as C₁₅H₂₁N₃O₃, yielding a molecular weight of 291.35 g/mol. While experimental data on solubility and partition coefficients (LogP) remain limited, analogous pyrrolo[2,3-d]pyrimidine derivatives exhibit LogP values near 2.5–3.0, suggesting moderate lipophilicity .
Synthetic Pathways and Reactivity
The synthesis of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves multi-step organic transformations, typically beginning with the construction of the pyrrolo[2,3-d]pyrimidine core. A plausible route includes:
-
Core Formation: Condensation of a pyrrole precursor with a pyrimidine intermediate under acidic or basic conditions.
-
Substituent Introduction:
-
4-Isopropoxy Installation: Nucleophilic aromatic substitution or Ullmann-type coupling to introduce the isopropoxy group.
-
Esterification: Reaction of a carboxylic acid intermediate with isopropyl alcohol under Steglich or Mitsunobu conditions.
-
-
Methylation: Alkylation at positions 2 and 7 using methyl halides or dimethyl sulfate.
Critical reaction parameters such as temperature, solvent polarity, and catalyst selection significantly impact yields. For instance, thionyl chloride-mediated esterification in toluene at 75–80°C has been employed for analogous compounds, achieving yields exceeding 90% .
Biological Activity and Mechanism of Action
Pyrrolo[2,3-d]pyrimidine derivatives are renowned for their kinase inhibitory activity. Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate demonstrates selectivity for LRRK2, a kinase associated with neuroinflammation and dopaminergic neuron loss in Parkinson’s disease. The compound’s binding mode is hypothesized to involve:
-
Hydrophobic Interactions: Between the methyl groups and hydrophobic pockets in the kinase domain.
-
Hydrogen Bonding: The carboxylate ester may form hydrogen bonds with catalytic lysine or aspartate residues.
In vitro studies suggest that the compound reduces LRRK2-mediated phosphorylation of downstream substrates, though specific IC₅₀ values remain undisclosed. Comparative analyses with structurally related inhibitors (e.g., 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) reveal shared pharmacophoric features, including the importance of the pyrrolopyrimidine core for target engagement .
Physicochemical and Pharmacokinetic Properties
While detailed experimental data are sparse, predictive models and analog extrapolation provide insights into the compound’s drug-likeness:
| Property | Value/Characteristics |
|---|---|
| Molecular Weight | 291.35 g/mol |
| Calculated LogP | ~2.5–3.0 |
| Solubility | Low aqueous solubility (estimated <0.1 mg/mL) |
| CYP Inhibition | Potential CYP1A2 and CYP2D6 inhibition |
| BBB Permeability | Likely high (logBB >0.3) |
The compound’s ester moiety may render it susceptible to hydrolysis by plasma esterases, necessitating prodrug strategies for improved bioavailability .
Therapeutic Applications and Future Directions
The primary therapeutic interest in this compound lies in its potential for Parkinson’s disease treatment. Preclinical models indicate that LRRK2 inhibition mitigates neuroinflammation and α-synuclein aggregation, hallmarks of Parkinson’s pathology. Additional applications under exploration include:
-
Oncology: Kinase inhibitors targeting aberrant signaling pathways in cancers.
-
Anti-Inflammatory Therapy: Modulation of LRRK2 activity in peripheral immune cells.
Future research should prioritize:
-
Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency and selectivity.
-
In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolic stability.
-
Toxicological Profiling: Evaluating off-target effects and long-term safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume